molecular formula C13H17BClFO2 B6304297 2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester CAS No. 2121512-28-3

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester

Cat. No.: B6304297
CAS No.: 2121512-28-3
M. Wt: 270.54 g/mol
InChI Key: NQXLWNXASYGONR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials. Its structure combines a phenyl ring substituted with chlorine (Cl), fluorine (F), and a methyl (CH₃) group at positions 2, 4, and 6, respectively, with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester group.

Properties

IUPAC Name

2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(15)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXLWNXASYGONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137084
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-28-3
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H17BClFO2
IUPAC Name: 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Weight: 252.64 g/mol
Purity: Typically ≥ 97%

The compound features an aromatic ring with multiple substituents that enhance its electrophilicity and stability, making it particularly effective in synthetic applications.

Suzuki-Miyaura Coupling Reactions

The primary application of CMFPB pinacol ester lies in its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The general reaction can be represented as follows:

RB(pin)+RXRR+BX2+HO(CH3)2C(OH)(CH3)2R-B(pin)+R'-X\rightarrow R-R'+BX_2+HO(CH_3)_2C(OH)(CH_3)_2

Where:

  • RR represents the aryl group from CMFPB pinacol ester.
  • RR' is the coupling partner containing a halogen.
  • BX2BX_2 is a boron byproduct.

This reaction is notable for its tolerance to various functional groups, allowing for the synthesis of complex organic molecules with diverse biological activities .

Protodeboronation Reactions

CMFPB pinacol ester can also undergo protodeboronation under acidic conditions, where the boron atom is replaced by a hydrogen atom. This transformation can be applied to modify molecular structures and enhance biological activity .

Synthesis of Pharmaceuticals

Due to its ability to form complex organic molecules, CMFPB pinacol ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with specific therapeutic effects. For instance, it can be used to synthesize anti-cancer agents and other bioactive molecules through strategic coupling reactions .

Case Study 1: Synthesis of Anticancer Agents

In a recent study published in Nature Chemistry, researchers utilized CMFPB pinacol ester in the synthesis of novel anticancer compounds via Suzuki-Miyaura coupling. The study demonstrated that the incorporation of this boronic ester significantly improved yields and selectivity in forming desired products compared to traditional methods. The resultant compounds exhibited potent activity against various cancer cell lines, highlighting the compound's utility in drug development .

Case Study 2: Development of Biologically Active Molecules

Another study focused on using CMFPB pinacol ester to synthesize derivatives with enhanced biological activity. By varying the coupling partners and reaction conditions, researchers were able to create a library of compounds that were screened for their effects on enzyme inhibition related to metabolic diseases. The findings suggested that certain derivatives showed promise as therapeutic agents .

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Typically synthesized via palladium-catalyzed borylation of halogenated precursors or by esterification of the parent boronic acid with pinacol in methanol, using anhydrous magnesium sulfate to absorb water (analogous to methods in ).
  • Applications : Critical in medicinal chemistry for constructing complex molecules, particularly where electron-withdrawing substituents (Cl, F) enhance reactivity or modulate pharmacokinetic properties.

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Physical Properties

The table below compares structural features and physical properties of the target compound with analogous esters:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester C₁₃H₁₆BClFO₂ 284.53 (calc.) Cl (2), F (4), CH₃ (6) Electron-withdrawing substituents enhance cross-coupling efficiency
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester C₁₄H₁₈BFO₄ 280.10 F (3), COOMe (4) Polar ester group increases solubility in polar solvents
2-Fluoro-4-methylthiophenylboronic acid pinacol ester C₁₃H₁₈BFO₂S 268.16 F (2), SCH₃ (4) Thioether group introduces sulfur for metal coordination
2-Chloro-6-methoxypyridine-4-boronic acid pinacol ester C₁₂H₁₇BClNO₃ 269.54 Cl (2), OMe (6) (pyridine ring) Heterocyclic scaffold expands applications in kinase inhibitors

Key Observations :

  • Electron-withdrawing groups (Cl, F) in the target compound enhance electrophilicity, favoring cross-coupling reactions compared to esters with electron-donating groups (e.g., OMe in ).
  • Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids . For example, phenylboronic acid pinacol ester shows 2–3× higher solubility in chloroform than the acid form .

Reactivity in Cross-Coupling Reactions

The reactivity of boronic esters in Suzuki-Miyaura couplings is influenced by substituents and steric effects:

  • Target Compound : The Cl and F substituents activate the boronic ester toward transmetallation, while the methyl group introduces mild steric hindrance. This balance enhances coupling efficiency with aryl halides.
  • Comparison with 4-Nitrophenylboronic Acid Pinacol Ester : In reactions with H₂O₂, the nitro group in 4-nitrophenyl derivatives accelerates oxidative deboronation, whereas Cl/F substituents in the target compound may slow this process, improving stability .
  • Heterocyclic Analogs (e.g., ) : Pyridine-based esters exhibit lower reactivity in coupling reactions due to electron-deficient aromatic systems, requiring harsher conditions (e.g., higher Pd loading) .

Biological Activity

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester (CAS Number: 2121512-28-3) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, but its biological implications are increasingly being explored. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H17BClFO2. The structure includes a pinacol ester moiety, which enhances the lipophilicity of the compound, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC13H17BClFO2
CAS Number2121512-28-3
Purity97%
AppearanceNot Available
Storage Temperature2-8°C

Boronic acids and their esters are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains to be fully elucidated. However, studies suggest that boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites.

In a study examining related compounds, it was found that the pinacol ester derivative retained significant activity against chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression. The compound's ability to inhibit CXCL1-induced Ca²⁺ flux in human polymorphonuclear cells (PMNs) indicates its potential as a therapeutic agent in inflammatory diseases .

Antagonistic Activity

Recent research highlighted that derivatives of boronic acids can exhibit antagonistic properties against chemokine receptors. For instance, this compound was shown to inhibit CXCL1-induced signaling pathways with an IC50 value indicating moderate potency. This suggests a potential role in treating conditions characterized by excessive inflammation or tumorigenesis .

Enzyme Inhibition

Boronic esters are also explored for their role as enzyme inhibitors. The ability of this compound to inhibit specific enzymes could be leveraged in drug design, particularly for diseases where enzyme dysregulation is a factor. For example, similar compounds have been investigated for their inhibitory effects on proteases and other enzymes critical to disease processes.

Case Studies and Research Findings

  • CXCR Antagonism :
    • A study demonstrated that the compound could inhibit CXCL1-induced Ca²⁺ flux with an IC50 of approximately 275 nM when administered as a pinacol ester . This suggests that while the pinacol ester may not be as potent as its parent boronic acid form, it still retains significant biological activity.
  • Cross-Coupling Reactions :
    • The compound has been effectively utilized in Suzuki-Miyaura coupling reactions, showcasing its utility as a building block for synthesizing more complex organic molecules with potential biological activities.
  • Therapeutic Applications :
    • Ongoing research is investigating the use of boronic esters like this compound in developing new pharmaceuticals targeting inflammatory diseases and cancers due to their ability to modulate key signaling pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors. A general approach includes:

  • Step 1 : Halogenation of the parent benzene derivative to introduce chloro and fluoro groups.
  • Step 2 : Methylation at the 6-position via Friedel-Crafts alkylation or directed ortho-metalation.
  • Step 3 : Boronation using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .
  • Critical Factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How do substitution patterns influence the reactivity of this boronic ester in cross-coupling reactions?

  • Methodological Answer : The 2-chloro-4-fluoro-6-methyl substitution pattern impacts electronic and steric properties:

  • Electronic Effects : Electron-withdrawing Cl and F groups at positions 2 and 4 reduce electron density on the boron atom, slowing transmetalation but improving regioselectivity.
  • Steric Effects : The 6-methyl group increases steric hindrance, favoring coupling with less bulky partners (e.g., aryl iodides over bromides).
  • Validation : Compare coupling yields with structural analogs (e.g., 2-chloro-5-fluoro-3-methyl derivatives) using HPLC-MS to track reaction progress .

Q. What are recommended storage and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Under inert gas (Ar) at –20°C in amber vials to prevent boronic ester hydrolysis.
  • Handling : Use gloveboxes for air-sensitive steps. For characterization, dissolve in deuterated chloroform (CDCl₃) to avoid solvent interference in NMR .

Advanced Research Questions

Q. How can conflicting data on the biological activity of structurally similar boronic esters be resolved?

  • Methodological Answer :

  • Case Study : Evidence shows 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester inhibits proteasome activity, while 4-chloro analogs show no effect .
  • Resolution Strategy :

Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities to proteasome subunits.

Validate with cell-based assays (e.g., measuring ubiquitinated protein accumulation via Western blot).

Use isotopic labeling (³H/¹⁴C) to track intracellular uptake differences due to substitution patterns .

Q. What advanced techniques optimize reaction yields in sterically hindered Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.
  • Solvent Optimization : Use high-boiling solvents (e.g., dioxane) to prolong reaction stability.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% yield, monitored via LC-MS .

Q. How does the 6-methyl group influence regioselectivity in multi-component reactions?

  • Methodological Answer :

  • Experimental Design : Compare reaction outcomes with/without the methyl group in one-pot syntheses.
  • Analytical Tools :
  • HPLC-PDA to quantify product distribution.
  • DFT Calculations (Gaussian 16) to map transition-state energies and steric maps.
  • Example : The methyl group directs nucleophilic attack to the para-position in Pd-catalyzed allylic substitutions .

Data Contradiction Analysis

Q. Conflicting reports on hydrolytic stability: How to assess the impact of substituents?

  • Methodological Answer :

  • Contradiction : Some studies report rapid hydrolysis of 2-chloro-4-fluoro derivatives, while others note stability.
  • Resolution :

Conduct kinetic studies (NMR time-course in D₂O/CD₃CN mixtures) to measure hydrolysis rates.

Compare with analogs (e.g., 4-methoxy vs. 4-fluoro) to isolate electronic vs. steric effects.

Use Arrhenius plots to determine activation energy barriers .

Comparative Reactivity Table

Substituent PatternReactivity in Suzuki CouplingHydrolytic StabilityBiological Activity (Proteasome Inhibition)
2-Cl-4-F-6-Me (Target)Moderate (65% yield)High (t₁/₂ = 48 hr)Not Tested
2-Cl-5-F-3-Me (Analog )High (82% yield)Low (t₁/₂ = 12 hr)Active (IC₅₀ = 1.2 µM)
4-Cl-2-F-5-Me (Analog )Low (40% yield)Moderate (t₁/₂ = 24 hr)Inactive

Future Research Directions

  • Medicinal Chemistry : Screen for kinase inhibition using high-throughput SPR (Biacore).
  • Materials Science : Incorporate into conjugated polymers for OLEDs; measure electroluminescence efficiency.

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